molecular formula C22H22N4O2 B2373723 3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1206999-11-2

3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2373723
CAS RN: 1206999-11-2
M. Wt: 374.444
InChI Key: FYNWWBZDUYKNBC-UHFFFAOYSA-N
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Description

3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.444. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex pyrazole and diazocine derivatives, including compounds structurally related to "3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one," has been extensively studied. These compounds are synthesized through reactions involving cycloadditions, rearrangements, and other transformations, often resulting in molecules with significant biological activity (Vasin et al., 2018; Robins et al., 2006). These synthetic methodologies enable the introduction of various functional groups, facilitating the exploration of their chemical properties and potential applications.

Potential Applications

The focus on the synthesis and structural analysis of pyrazole and diazocine derivatives suggests potential applications in the development of pharmaceuticals, materials science, and as intermediates in organic synthesis. The detailed structural elucidation, including X-ray crystallography and NMR spectroscopy, provides insight into the molecular configurations of these compounds, which is crucial for understanding their reactivity and interaction with biological targets (Grotjahn et al., 2002; Cerchiaro et al., 2006).

properties

IUPAC Name

11-(2-methyl-5-phenylpyrazole-3-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c1-24-20(11-18(23-24)16-6-3-2-4-7-16)22(28)25-12-15-10-17(14-25)19-8-5-9-21(27)26(19)13-15/h2-9,11,15,17H,10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNWWBZDUYKNBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC4CC(C3)C5=CC=CC(=O)N5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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